4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylbenzamide
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Description
Quinazolinones, such as quinazolin-2,4-diones, and their corresponding 2-thioxo-quinazolin-4-ones, are known to undergo several biological activities .
Synthesis Analysis
A simple and efficient new synthetic method to obtain 3-substituted quinazolin-2,4-diones by the reaction of 3-substituted 2-thioxo-quinazolin-4-ones with sodamide under mild conditions was presented .Molecular Structure Analysis
The structure of the newly synthesized compounds was determined by infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and single-crystal X-ray crystallographic analysis .Chemical Reactions Analysis
The oxidation of thiones into carbonyl compounds has attracted the interest of organic chemists since the early 19th century . Diverse methods for this conversion were developed, such as oxidative procedure by organic and inorganic reagents .Physical And Chemical Properties Analysis
The crystal structure of a related compound, 6-methyl-3-phenylquinazoline-2,4 (1H,3H)-dione, was determined .Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c28-22(25-15-14-17-6-2-1-3-7-17)19-12-10-18(11-13-19)16-27-23(29)20-8-4-5-9-21(20)26-24(27)30/h1-13H,14-16H2,(H,25,28)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPXCFZMIPEHBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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